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Compound of Interest

Compound Name: 3-Bromo-2-chloro-5-iodopyridine

Cat. No.: B1452450 Get Quote

An In-Depth Technical Guide to 3-Bromo-2-chloro-5-iodopyridine for Advanced Chemical

Synthesis

Introduction
In the landscape of modern medicinal chemistry and materials science, the design of complex

molecular architectures with high precision is paramount. Heterocyclic compounds, particularly

substituted pyridines, form the backbone of countless pharmaceuticals and functional

materials.[1] 3-Bromo-2-chloro-5-iodopyridine has emerged as a uniquely powerful building

block for researchers and drug development professionals. Its distinction lies in the strategic

placement of three different halogen atoms on the pyridine core. This tri-halogenated structure

is not a redundancy; rather, it offers a tiered platform for sequential, site-selective

functionalization, enabling the construction of intricate molecules that would be challenging to

assemble through other means.

The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-

catalyzed cross-coupling reactions allows chemists to introduce different substituents in a

controlled, stepwise manner.[2][3] This guide serves as a comprehensive technical resource,

providing in-depth information on the properties, synthesis, supplier landscape, and strategic

applications of 3-Bromo-2-chloro-5-iodopyridine, with a focus on empowering scientists to

leverage its full synthetic potential.

Physicochemical Properties and Characterization
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3-Bromo-2-chloro-5-iodopyridine is a solid at room temperature, typically appearing as a

white to light yellow crystalline powder.[4] A thorough understanding of its fundamental

properties is the first step in its effective application.

Property Value Source(s)

CAS Number 1211586-80-9 [5][6][7][8]

Molecular Formula C₅H₂BrClIN [5][8]

Molecular Weight 318.34 g/mol [5][7][8]

Appearance White to light yellow solid [4]

Density ~2.4 ± 0.1 g/cm³ [5]

Boiling Point 304.7 ± 42.0 °C at 760 mmHg [5]

SMILES C1=C(C=NC(=C1Br)Cl)I [8]

InChIKey
DVYGSKKFDUFJQZ-

UHFFFAOYSA-N
[8]

For unambiguous identification, mass spectrometry would show a characteristic isotopic pattern

due to the presence of bromine and chlorine. ¹H NMR spectroscopy is relatively simple,

exhibiting two doublets in the aromatic region, corresponding to the two protons on the pyridine

ring.

Supplier Information for Research and Development
The quality and purity of starting materials are critical for reproducible and successful synthetic

outcomes. When procuring 3-Bromo-2-chloro-5-iodopyridine, researchers should always

request a Certificate of Analysis (CoA) to verify purity and identity. The following table lists

several suppliers offering this reagent.
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Supplier Purity
Available
Quantities

CAS Number

Shanghai Aladdin

Biochemical

Technology Co.

≥97.0% 1g, 5g, 10g, 25g 1211586-80-9

Sunway Pharm Ltd 97% 1g, 5g, 10g 1211586-80-9

BLD Pharm 97% Inquire 1211586-80-9

Dayang Chem

(Hangzhou) Co., Ltd.
98.0% 100g, 1kg, 100kg 1211586-80-9

Shanghai Jizhi

Biochemical

Technology Co.

97.0% 1g, 5g, 10g, 25g 1211586-80-9

Note: Availability and purity levels are subject to change. It is recommended to contact

suppliers directly for the most current information.

Synthesis Pathway and Experimental Protocol
The most common and efficient synthesis of 3-Bromo-2-chloro-5-iodopyridine involves a

Sandmeyer-type diazotization reaction starting from 2-amino-3-bromo-5-chloropyridine. This

method is advantageous due to the availability of the starting amine and the generally high

yields achieved.[9][10]

The reaction proceeds by converting the primary amino group into a diazonium salt using a

nitrite source, such as tert-butyl nitrite. This highly reactive intermediate is then subjected to an

in-situ iodination, often facilitated by elemental iodine and a copper(I) iodide catalyst. The

copper catalyst is crucial for promoting the smooth conversion of the diazonium intermediate to

the final iodo-product.
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Caption: Synthesis workflow for 3-Bromo-2-chloro-5-iodopyridine.

Detailed Synthesis Protocol
This protocol is adapted from a patented procedure and provides a robust method for

laboratory-scale synthesis.[10]

Materials:

2-Amino-3-bromo-5-chloropyridine (20.0 g, 96.4 mmol)

Acetonitrile (100 mL)

Elemental Iodine (48.9 g, 192.8 mmol)

Cuprous Iodide (CuI) (23.9 g, 125.3 mmol)

tert-Butyl nitrite (14.9 g, 144.6 mmol)

Ethyl acetate

Saturated aqueous sodium thiosulfate

Anhydrous sodium sulfate

Methanol
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500 mL three-necked flask, ice bath, magnetic stirrer

Procedure:

Under a nitrogen atmosphere, charge a 500 mL three-necked flask with acetonitrile (100

mL), elemental iodine (48.9 g), cuprous iodide (23.9 g), and tert-butyl nitrite (14.9 g).

Cool the mixture in an ice bath.

Slowly add 2-amino-3-bromo-5-chloropyridine (20.0 g) to the cooled reaction mixture.

Remove the ice bath and heat the reaction mixture to 60 °C. Stir vigorously for 2 hours.

After the reaction is complete (monitor by TLC or LC-MS), cool the mixture and add water

(45 mL) to quench the reaction.

Collect the resulting solid by filtration and wash the filter cake with ethyl acetate (45 mL).

Transfer the combined filtrates to a separatory funnel and extract the aqueous phase with

ethyl acetate (2 x 200 mL).

Combine all organic phases and wash with saturated aqueous sodium thiosulfate (2 x 110

mL) to remove excess iodine, followed by drying over anhydrous sodium sulfate.

Remove the solvent by concentration under reduced pressure.

Slurry the resulting residue with a small amount of methanol, collect the solid by filtration,

and dry to yield 3-Bromo-2-chloro-5-iodopyridine as a white solid (typical yield: ~71%).[4]

[10]

Reactivity and Strategic Applications in Cross-
Coupling Chemistry
The synthetic utility of 3-Bromo-2-chloro-5-iodopyridine is rooted in the predictable reactivity

hierarchy of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions: I > Br >

Cl.[2][3] This selectivity arises from the differences in bond dissociation energies (BDE), where
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the C-I bond is the weakest and thus most susceptible to oxidative addition by a palladium(0)

catalyst, which is often the rate-determining step.

This allows for a powerful three-step functionalization strategy, making the molecule an ideal

scaffold for building diversity in drug discovery campaigns.

3-Bromo-2-chloro-5-iodopyridine
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Most Reactive Site

Pd(0), Mild Conditions
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Step 3: C-Cl Coupling
(e.g., SNAr, harsher cross-coupling)

Least Reactive Site
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Trisubstituted Pyridine

Click to download full resolution via product page

Caption: Selective functionalization pathway for 3-Bromo-2-chloro-5-iodopyridine.
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Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-
Iodo Position
This protocol describes a general procedure for selectively coupling an arylboronic acid at the

most reactive C-I bond, leaving the C-Br and C-Cl bonds intact.

Materials:

3-Bromo-2-chloro-5-iodopyridine (1.0 eq)

Arylboronic acid (1.2 eq)

Pd(PPh₃)₄ (0.03 eq)

K₂CO₃ (2.0 eq)

1,4-Dioxane and Water (4:1 mixture)

Schlenk tube or similar reaction vessel

Inert gas (Argon or Nitrogen)

Procedure:

To a Schlenk tube, add 3-Bromo-2-chloro-5-iodopyridine, the arylboronic acid, Pd(PPh₃)₄,

and K₂CO₃.

Evacuate and backfill the vessel with an inert gas three times.

Add the degassed dioxane/water solvent mixture via syringe.

Place the reaction vessel in a preheated oil bath at 90 °C and stir vigorously.

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-

12 hours.

Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash with water, followed by brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to yield the 5-aryl-3-bromo-

2-chloropyridine.

Protocol 2: Subsequent Sonogashira Coupling at the
C3-Bromo Position
Using the product from Protocol 1, this procedure functionalizes the C-Br bond.

Materials:

5-Aryl-3-bromo-2-chloropyridine (1.0 eq)

Terminal alkyne (1.5 eq)

PdCl₂(PPh₃)₂ (0.03 eq)

Copper(I) Iodide (CuI) (0.05 eq)

Triethylamine (Et₃N) (3.0 eq)

Anhydrous, deoxygenated THF or DMF

Schlenk flask

Procedure:

To a dry Schlenk flask under an inert atmosphere, add the 5-aryl-3-bromo-2-chloropyridine,

PdCl₂(PPh₃)₂, and CuI.

Add the anhydrous solvent (THF or DMF) followed by triethylamine.

Add the terminal alkyne dropwise to the mixture.
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Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).

Monitor the reaction progress by TLC or LC-MS.

Upon completion, filter the reaction mixture through a pad of celite to remove catalyst

residues, washing with an organic solvent.

Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography to yield the 3-alkynyl-5-aryl-2-

chloropyridine.

Safety and Handling
3-Bromo-2-chloro-5-iodopyridine is a hazardous chemical and must be handled with

appropriate safety precautions.[8][11]

Hazard Class GHS Statement

Acute Toxicity H302: Harmful if swallowed

Skin Irritation H315: Causes skin irritation

Eye Irritation H319: Causes serious eye irritation

Respiratory H335: May cause respiratory irritation

Handling and Storage:

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with

side shields, and a lab coat.[12]

Ventilation: Handle only in a well-ventilated area or a chemical fume hood.[11][13]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

substances.[7] Recommended storage is under an inert atmosphere at 2–8 °C.[4]

Spills: In case of a spill, avoid generating dust. Clear the area, wear appropriate PPE, and

clean up using dry methods (e.g., scoop into a suitable container for disposal).[11]
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First-Aid Measures:

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[11]

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[12]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[8]

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON

CENTER or doctor if you feel unwell.[12]

Conclusion
3-Bromo-2-chloro-5-iodopyridine is more than just a halogenated heterocycle; it is a

sophisticated synthetic platform. Its well-defined reactivity hierarchy provides chemists with a

reliable and powerful tool for the stepwise construction of highly functionalized pyridine

derivatives. This capability is invaluable in the rational design of new pharmaceuticals,

agrochemicals, and advanced materials. By understanding its properties, synthesis, and

selective reactivity, researchers can unlock new avenues for molecular innovation and

accelerate the development of next-generation chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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